molecular formula C12H24N2O2 B8011369 tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate

tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate

Cat. No.: B8011369
M. Wt: 228.33 g/mol
InChI Key: HEKZUYBSSLTJNY-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 3-position and a Boc (tert-butoxycarbonyl)-protected ethylamine side chain. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs due to the pyrrolidine moiety’s ability to enhance blood-brain barrier penetration . Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 256.34 g/mol. The Boc group serves as a temporary protecting group for amines, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-12(4)5-7-13-9-12/h13H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKZUYBSSLTJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Pyrrolidine Formation

Reductive amination of ketones with primary amines offers a pathway to substituted pyrrolidines. For example, reacting 3-methyl-1,5-pentanedione with ammonium acetate under reductive conditions (e.g., NaBH3_3CN) yields 3-methylpyrrolidin-3-ol, which can be dehydrated to 3-methylpyrrolidine. Subsequent quaternization at the 3-position introduces the ethyl side chain.

Representative Reaction:

3-Methyl-1,5-pentanedione+NH4OAcNaBH3CN3-Methylpyrrolidin-3-olH+3-Methylpyrrolidine\text{3-Methyl-1,5-pentanedione} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Methylpyrrolidin-3-ol} \xrightarrow{\text{H}^+} \text{3-Methylpyrrolidine}

Alkylation of Pyrrolidine Derivatives

Alkylation at the 3-position of 3-methylpyrrolidine requires activation via lithiation or Grignard reactions . For instance, treatment with LDA (lithium diisopropylamide) generates a lithiated intermediate at the 3-position, which reacts with ethyl bromide to install the ethyl group.

Example Procedure:

  • Dissolve 3-methylpyrrolidine (1.0 equiv) in THF at -78°C.

  • Add LDA (1.1 equiv) and stir for 30 minutes.

  • Introduce ethyl bromide (1.2 equiv) and warm to room temperature.

  • Quench with NH4_4Cl and extract with ethyl acetate.

The introduction of the tert-butoxycarbonyl (Boc) group to the ethylamine side chain is critical for stability during subsequent reactions.

Mixed Anhydride Method

Adapted from patent CN102020589B, the Boc group is installed via mixed anhydride intermediates :

  • React 2-(3-methylpyrrolidin-3-yl)ethylamine with Boc anhydride in the presence of N-methylmorpholine (NMM).

  • Generate the mixed anhydride using isobutyl chloroformate.

  • Quench with aqueous workup to isolate the Boc-protected amine.

Optimized Conditions:

ParameterValue
SolventAnhydrous ethyl acetate
BaseN-Methylmorpholine (1.5 equiv)
Temperature0–5°C → 10–15°C
Yield89–93%

HATU-Mediated Coupling

From Ambeed’s protocol, carbamate formation is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent:

  • Combine the amine with Boc anhydride in DMF.

  • Add HATU (1.2 equiv) and DIPEA (N,N-diisopropylethylamine, 3.0 equiv).

  • Stir at room temperature for 12–16 hours.

Key Data:

  • Solvent: DMF

  • Reaction Time: 16 hours

  • Yield: 85–90%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Mixed Anhydride Method : Higher yields (93%) but requires strict temperature control.

  • HATU Coupling : Faster reaction (16 hours) but cost-prohibitive for large-scale synthesis.

Purity and Byproducts

  • Mixed anhydride routes produce minimal byproducts due to the stability of intermediates.

  • HATU-mediated reactions may generate triazole byproducts, necessitating chromatography.

Advanced Functionalization Techniques

Phase-Transfer Catalysis (PTC)

The patent CN102020589B highlights Tetrabutylammonium bromide as a PTC for alkylation steps. Applying this to the ethylamine side chain could enhance reaction rates in biphasic systems.

Procedure:

  • Dissolve the amine and methyl sulfate in ethyl acetate.

  • Add KOH (50% aqueous) and PTC.

  • Stir vigorously at 0–5°C for 3 hours.

Challenges and Mitigation Strategies

Steric Hindrance

The 3-methyl and 3-ethyl substituents create significant steric hindrance. Using bulky bases (e.g., DIPEA) and polar aprotic solvents (DMF) improves reaction efficiency.

Oxidative Degradation

The Boc group is susceptible to acidic conditions. Storage under inert atmosphere (N2_2) with molecular sieves prevents decomposition .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool for probing the active sites of enzymes .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Stereoisomeric Variants

  • tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8) Key Differences: This compound lacks the ethyl linker present in the target molecule, with the Boc group directly attached to the pyrrolidine ring. The stereochemistry (3S) may influence receptor binding affinity compared to the target compound’s 3-methylpyrrolidin-3-yl group . Applications: Used in cannabinoid receptor modulators due to its compact structure .
  • This isomer is commercially available for drug discovery .

Pyrrolidine and Piperidine Derivatives

  • tert-butyl N-[1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl]carbamate (CAS: 886364-99-4) Key Differences: Incorporates a 2-methoxyphenyl group and an aminoethyl chain, enhancing aromatic π-π interactions and solubility. Molecular weight (335.44 g/mol) and topological polar surface area (76.8 Ų) are higher than the target compound . Applications: Potential use in opioid or serotonin receptor ligands due to its extended substituents.
  • tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate (CAS: 1221726-00-6)

    • Key Differences : Replaces pyrrolidine with a piperidine ring, increasing ring size and conformational flexibility. The formamido group introduces hydrogen-bonding capability .
    • Applications : Intermediate for protease inhibitors or kinase modulators.

Heterocyclic and Aromatic Derivatives

  • tert-butyl N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]carbamate (CAS: 2436675-31-7) Key Differences: Features a triazolopyridazine core, introducing nitrogen-rich heterocyclic character. Applications: Candidate for anticancer or antiviral therapies.
  • tert-butyl N-(5-formylpyridin-3-yl)carbamate (CAS: 337904-94-6)

    • Key Differences : Contains a pyridine ring with a formyl group, enabling Schiff base formation. Lower molecular weight (222.24 g/mol ) and higher LogP (2.25 ) suggest increased lipophilicity .
    • Applications : Building block for metal-organic frameworks or covalent inhibitors.

Macrocyclic and Functionalized Derivatives

  • tert-butyl (R)-azepan-3-ylmethylcarbamate (CAS: 2165429-97-8)
    • Key Differences : Utilizes a seven-membered azepane ring, offering greater conformational flexibility. Molecular weight (228.33 g/mol ) is lower due to the absence of an ethyl spacer .
    • Applications : Explored in G protein-coupled receptor (GPCR) modulation.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents CAS Number Applications
Target Compound C₁₃H₂₄N₂O₂ 256.34 Pyrrolidine 3-methyl, ethyl carbamate N/A CNS drug intermediates
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate C₁₀H₂₀N₂O₂ 200.28 Pyrrolidine 3S-methyl, carbamate 927652-04-8 Cannabinoid receptor modulators
tert-butyl N-[2-(6-chloro-triazolo[4,3-b]pyridazin-3-yl)ethyl]carbamate C₁₂H₁₇ClN₆O₂ 324.76 Triazolopyridazine Chloro, ethyl carbamate 2436675-31-7 Kinase inhibitors
tert-butyl (R)-azepan-3-ylmethylcarbamate C₁₂H₂₄N₂O₂ 228.33 Azepane R-configuration, carbamate 2165429-97-8 GPCR ligands

Pharmacological and Toxicological Insights

While ethyl and vinyl carbamates are known carcinogens , the target compound’s pyrrolidine and Boc groups likely reduce toxicity. Structural analogs with aromatic substituents (e.g., 2-methoxyphenyl in ) show enhanced receptor affinity but may pose metabolic challenges. Piperidine derivatives (e.g., ) exhibit improved solubility but reduced CNS penetration due to larger ring size.

Biological Activity

tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate (CAS No. 1374657-24-5) is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

PropertyValue
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS Number 1374657-24-5
Purity ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds, leading to modulation of enzymatic activities and receptor functions. Key pathways include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes like neurotransmitter degradation.
  • Receptor Modulation : It can alter the activity of neurotransmitter receptors, potentially influencing signaling pathways related to cognition and mood.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. For instance, it has been investigated for its neuroprotective properties in models of neurodegeneration. In vitro studies demonstrated that the compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta peptides, suggesting a protective effect against neurotoxic insults .

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundActivity
tert-butyl N-(2-methylpyrrolidin-3-yl)carbamateModerate neuroprotective effects
tert-butyl (2-piperidin-3-ylethyl)carbamateAntidepressant properties

These comparisons highlight the unique aspects of this compound in terms of its specific interactions and potential therapeutic applications.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (exothermic)Prevents hydrolysis
SolventDichloromethaneEnhances solubility
BaseTriethylamineNeutralizes HCl

Q. Table 2: Analytical Characterization Data

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 1.41 (s, 9H, t-Bu)
HRMS[M+H]⁺: 264.1832

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